molecular formula C21H16O B1330675 Di-1-naphthylmethanol CAS No. 62784-66-1

Di-1-naphthylmethanol

Cat. No.: B1330675
CAS No.: 62784-66-1
M. Wt: 284.3 g/mol
InChI Key: NHIXQVYVFRYTOB-UHFFFAOYSA-N
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Description

Di-1-naphthylmethanol (DNM) is an organic compound that has been used in a variety of scientific applications, including synthesis and research. It is a highly stable compound that has been used in a variety of experiments due to its low reactivity. DNM is a colorless, crystalline solid with a boiling point of 240°C and a melting point of 75°C. It is soluble in organic solvents and insoluble in water.

Scientific Research Applications

Radiolabelling for PET Studies

Di-1-naphthylmethanol, specifically 1,1′-Methylene-di-(2-naphthol) (ST1859), is utilized in the field of positron emission tomography (PET). Langer et al. (2005) synthesized this compound radiolabelled with carbon-11 for PET microdosing studies in humans, particularly for Alzheimer's disease treatment research (Langer et al., 2005).

Quantification of Sugars

N-(1-Naphthyl)ethylenediamine dihydrochloride, which is related to this compound, has been used as a reagent for the determination of sugars on thin-layer plates. Bounias (1980) reported this application, emphasizing its accuracy and effectiveness in nanomole quantification of sugars (Bounias, 1980).

Photographic Reactions and Sensitization

The compound has been explored in photochemical reactions. For example, Inoue et al. (1993) studied enantiodifferentiating methanol addition to 1,1-diphenylpropene sensitized by chiral naphthalene(di)carboxylates, demonstrating the application of this compound in creating optically active compounds (Inoue et al., 1993).

Pulse Radiolysis Studies

Getoff et al. (1985) conducted pulse radiolysis of 1,2-di(α-naphthyl)ethane in methanol, exploring the absorption spectra and kinetics of the compound, which is structurally related to this compound. This research contributes to understanding the behavior of such compounds under specific conditions (Getoff et al., 1985).

Methanol to Olefins (MTO) Process

Tian et al. (2015) described the methanol-to-olefins (MTO) process, where compounds like this compound might play a role in catalysis or as an intermediate product. This process is significant in industrial applications, especially in converting coal to olefin plants (Tian et al., 2015).

Applications in Organic Chemistry

Naphthalene-1,8-diylbis(diphenylmethylium), closely related to this compound, has been studied for its unique electron-transfer reduction behavior. Saitoh et al. (2006) investigated its use in oxidative coupling reactions, which has implications in synthetic organic chemistry (Saitoh et al., 2006).

Safety and Hazards

When handling Di-1-naphthylmethanol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Properties

IUPAC Name

dinaphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIXQVYVFRYTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343958
Record name Di-1-naphthylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62784-66-1
Record name Di-1-naphthylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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